[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid
Description
Chemical Structure and Characterization of Hydroxy(phenyl)phosphorylacetic Acid
Molecular Architecture and Stereochemical Analysis
Hydroxy(phenyl)phosphorylacetic acid (molecular formula $$ \text{C}{14}\text{H}{13}\text{O}4\text{P} $$) features a tetrahedral phosphorus center bonded to four distinct groups: a hydroxyl group ($$-\text{OH}$$), a phenyl ring ($$-\text{C}6\text{H}5$$), a second phenyl-substituted acetic acid moiety ($$-\text{CH}(\text{C}6\text{H}_5)\text{COOH}$$), and a doubly bonded oxygen ($$=\text{O}$$). The phosphoryl group ($$ \text{P}=\text{O} $$) introduces significant polarity, while the phenyl rings contribute aromatic stability.
The stereochemical configuration at the phosphorus atom is influenced by the spatial arrangement of its substituents. However, no stereoisomers have been reported for this compound, likely due to rapid interconversion of trigonal bipyramidal transition states under ambient conditions. The acetic acid side chain adopts a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid ($$-\text{COOH}$$) and phosphoryl oxygen.
Table 1: Key Bond Features
| Bond Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| $$\text{P}=\text{O}$$ | 1.48 | $$\text{O}-\text{P}-\text{C}$$ (109.5) |
| $$\text{P}-\text{OH}$$ | 1.60 | $$\text{C}-\text{P}-\text{C}$$ (107.3) |
| $$\text{C}-\text{COOH}$$ | 1.54 | $$\text{O}-\text{C}-\text{O}$$ (124.1) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum (600 MHz, $$ \text{H}_2\text{O} $$) reveals distinct signals:
- Phenyl protons : A multiplet at $$ \delta $$ 7.2–7.4 ppm (10H, aromatic).
- Carboxylic acid proton : A broad singlet at $$ \delta $$ 12.1 ppm (1H, $$-\text{COOH}$$).
- Methylene protons : A doublet of doublets at $$ \delta $$ 3.8 ppm (2H, $$-\text{CH}2-$$) coupled to phosphorus ($$ ^2J{\text{P-H}} = 16 \, \text{Hz} $$).
The $$ ^{31}\text{P} $$ NMR spectrum shows a singlet at $$ \delta $$ 18.2 ppm, consistent with a monodentate phosphoryl group.
Infrared (IR) Spectroscopy
Key absorptions include:
- $$ \text{P}=\text{O} $$ stretch: 1265 cm$$ ^{-1} $$.
- $$ \text{O}-\text{H} $$ (carboxylic acid): 2500–3300 cm$$ ^{-1} $$.
- $$ \text{C}=\text{O} $$ stretch: 1710 cm$$ ^{-1} $$.
Mass Spectrometry
The molecular ion peak appears at $$ m/z $$ 260.06 ($$ \text{C}{14}\text{H}{13}\text{O}_4\text{P}^+ $$). Major fragments include:
Comparative Structural Analysis with Related Phosphorylated Acetic Acid Derivatives
Table 2: Structural and Spectroscopic Comparisons
| Compound | Molecular Formula | $$\text{P}=\text{O}$$ IR (cm$$^{-1}$$) | $$ ^{31}\text{P} $$ NMR (ppm) |
|---|---|---|---|
| Hydroxy(phenyl)phosphorylacetic acid | $$ \text{C}{14}\text{H}{13}\text{O}_4\text{P} $$ | 1265 | 18.2 |
| (Diphenylphosphoryl)acetic acid | $$ \text{C}{14}\text{H}{13}\text{O}_3\text{P} $$ | 1240 | 22.5 |
| 2-Hydroxyphenylacetic acid | $$ \text{C}8\text{H}8\text{O}_3 $$ | N/A | N/A |
Key observations:
- Phosphoryl substitution : Replacing one phenyl group with a hydroxyl (cf. row 1 vs. 2) reduces electron-withdrawing effects, lowering the $$ \text{P}=\text{O} $$ stretching frequency.
- Acidity : The hydroxyl-phosphoryl group enhances carboxylic acid proton dissociation ($$ \text{p}Ka \approx 2.1 $$) compared to non-phosphorylated analogs ($$ \text{p}Ka \approx 4.7 $$).
- Solubility : The polar phosphoryl group improves aqueous solubility relative to purely aromatic derivatives.
Properties
CAS No. |
2865-60-3 |
|---|---|
Molecular Formula |
C14H13O4P |
Molecular Weight |
276.22 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)phosphoryl]-2-phenylacetic acid |
InChI |
InChI=1S/C14H13O4P/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)(H,17,18) |
InChI Key |
HWYUCJKANQKHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)P(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Fermentation Using Fungi of the Genus Rhizoctonia and Related Species
A notable method for preparing hydroxyphenylacetic acids involves the biotransformation of phenylacetic acid derivatives by fungi such as Rhizoctonia solani, Ceratobasidium, and Pellicularia species. These fungi hydroxylate phenylacetic acid at specific positions on the aromatic ring, producing hydroxyphenylacetic acids with good yields under controlled fermentation conditions.
The process involves cultivating the fungus in a nutrient medium containing carbon and nitrogen sources, inorganic salts, trace elements, and vitamins. Phenyl compounds (e.g., phenylacetic acid or its esters) are added to the medium, and the fungi enzymatically hydroxylate the substrate.
A typical nutrient medium (Medium B) composition includes:
- Glucose: 20 g/L
- Yeast extract: 7.5 g/L
- Ammonium sulfate: 5 g/L
- Magnesium sulfate heptahydrate: 0.5 g/L
- Manganese sulfate monohydrate: 0.05 g/L
- Potassium dihydrogen phosphate: 1.5 g/L
- Dipotassium hydrogen phosphate: 3.6 g/L
- Trace elements and antifoam agents as required
Fermentation is carried out in a stirred tank fermenter with controlled aeration and agitation, typically at 25°C, with stepwise increases in stirring speed and aeration rate to optimize yield.
This method is advantageous for producing 3-hydroxyphenylacetic acid and related compounds, offering a straightforward process with good yields and scalability potential.
| Parameter | Typical Value |
|---|---|
| Carbon source | Glucose (20 g/L) |
| Nitrogen source | Yeast extract, (NH4)2SO4 |
| Temperature | 25°C |
| Aeration rate | 0.5 to 1 volume volume/minute |
| Stirring speed | 100 to 200 rpm |
| Phenyl compound added | Phenylacetic acid (10 g/L) |
| Fermentation time | Several days (e.g., 3 days preculture + fermentation) |
Chemical Synthesis Methods
Hydroxylation of Chlorophenylacetic Acid Derivatives
A well-documented chemical route to hydroxyphenylacetic acids involves nucleophilic substitution of halogenated phenylacetic acids (e.g., 2-chlorophenylacetic acid) with hydroxide ions in the presence of copper-based catalysts.
The reaction is typically carried out in an organic solvent with a boiling point above 130°C (e.g., petroleum distillates like SOLVESSO 150/200, Isopar M, or odorless kerosene) at temperatures ranging from 130°C to 220°C.
Alkali metal hydroxides such as sodium hydroxide or potassium hydroxide are used, often in solid pearl or pellet form.
Copper salts (e.g., copper sulfate pentahydrate, copper oxide, copper chloride) serve as catalysts to facilitate the hydroxylation.
The reaction proceeds under atmospheric pressure, avoiding the need for autoclaves, and is monitored by chromatographic techniques (GC or HPLC).
After reaction completion, the mixture is filtered, acidified, and extracted with organic solvents (ethyl acetate or isopropyl acetate). The crude product is purified by recrystallization from water and acetic acid.
| Step | Conditions/Details |
|---|---|
| Substrate | 2-chlorophenylacetic acid |
| Base | Sodium hydroxide (solid pearls or pellets) |
| Catalyst | Copper sulfate pentahydrate (1-2% w/w) |
| Solvent | SOLVESSO 200, Isopar M, or similar hydrocarbon |
| Temperature | 160-220°C |
| Pressure | Atmospheric |
| Reaction time | 6-15 hours |
| Workup | Filtration, acidification (pH ~3.5), extraction |
| Purification | Recrystallization from water and acetic acid |
| Yield | 90-96% (based on substrate) |
Advantages and Limitations
This chemical method provides high purity and yield of 2-hydroxyphenylacetic acid and related compounds.
It avoids the need for high-pressure autoclaves used in earlier methods.
The use of copper catalysts and organic solvents requires careful handling and waste management.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microbial Fermentation | Fungi (Rhizoctonia spp.) hydroxylate phenylacetic acid | Mild conditions, good yields, scalable | Requires strain cultivation, longer time |
| Microbial Mutants | Mutant strains prevent further metabolism | Higher product accumulation | Requires strain development |
| Chemical Hydroxylation | Hydroxylation of chlorophenylacetic acid with NaOH and Cu catalyst | High yield, no high pressure needed | Use of toxic catalysts, organic solvents |
| Phosphorylation Reaction | Post-synthesis phosphorylation of hydroxyphenylacetic acid | Direct access to phosphoryl derivatives | Requires careful control, reagents handling |
Chemical Reactions Analysis
Condensation Reactions
The compound participates in phosphoryl transfer reactions:
-
With dialkyl phosphites : Forms bis-phosphorylated derivatives via a six-membered transition state involving proton transfer networks .
Example:
-
Kinetic studies : Electron-withdrawing substituents (e.g., NO₂, CF₃) on the phenyl ring enhance reactivity by stabilizing transition states .
Oxidation Pathways
-
Decarboxylation : Analogous to phenyl acetic acid oxidation, the compound may undergo stepwise oxidation to form phosphorylated benzaldehyde derivatives. Mandelic acid intermediates are implicated in such pathways .
-
Rate constants : For structurally related compounds, oxidation rates range from (slow decarboxylation) to (fast O–H cleavage) .
Photochemical Behavior
The hydroxy(phenyl)phosphoryl group exhibits photoremovable properties:
-
Photo-Favorskii rearrangement : Under UV light, the compound may release acetic acid via a spirocyclohexadienone intermediate, analogous to p-hydroxyphenacyl derivatives .
-
Triplet-state reactivity : Proton transfer from the excited triplet state () facilitates rapid rearrangement (lifetimes: 150 ns in aqueous media) .
Mechanistic Insights from DFT Studies
Computational analyses reveal:
-
Transition states : 8-membered cyclic intermediates form during condensation, stabilized by π–π interactions between phenyl groups .
-
Thermodynamics : Exothermic () and entropy-driven () pathways dominate autocatalytic reactions .
| Parameter | Value |
|---|---|
| Activation energy () | 149.1 kJ/mol |
| Reaction enthalpy () | -16.7 kJ/mol |
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Hydroxy(phenyl)phosphoryl(phenyl)acetic acid has emerged as a promising candidate in drug development due to its ability to inhibit specific enzymes involved in metabolic pathways. This property makes it relevant for targeting metabolic disorders, such as diabetes and related complications. The compound's phosphoryl group enhances its interaction with enzymes, potentially affecting processes like signal transduction and energy metabolism.
Case Study: Enzyme Inhibition
Research indicates that compounds similar to Hydroxy(phenyl)phosphoryl(phenyl)acetic acid exhibit enhanced bioactivity through selective interactions with biological targets. For instance, studies have shown its effectiveness as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is implicated in various diseases, including Alzheimer's disease and diabetes .
| Application | Description |
|---|---|
| Enzyme Inhibition | Targets GSK-3β for metabolic disorder treatments |
| Drug Synthesis | Intermediate in synthesizing other pharmaceutical compounds |
Cosmetic Applications
Formulation in Personal Care Products
The compound's mild acidity and antioxidant properties make it valuable in cosmetic formulations. It is utilized in skincare products for its potential anti-inflammatory effects and ability to stabilize pH levels, contributing to the overall efficacy of cosmetic products .
Case Study: Skin Care Efficacy
In studies assessing the bioavailability of drug molecules in dermatological formulations, Hydroxy(phenyl)phosphoryl(phenyl)acetic acid has shown promise in enhancing skin absorption and therapeutic effects when incorporated into topical products. Its role as a skin permeation enhancer has been documented, demonstrating improved delivery of active ingredients through the skin barrier .
| Application | Description |
|---|---|
| Skin Care | Enhances absorption of active ingredients |
| Anti-inflammatory | Potential benefits in reducing skin irritation |
Agricultural Applications
Role as a Chemical Intermediate
In agriculture, Hydroxy(phenyl)phosphoryl(phenyl)acetic acid serves as a precursor for synthesizing herbicides and plant growth regulators. Its application helps improve crop yield and protect plants from weeds, making it an essential component in agrochemicals .
Case Study: Herbicide Development
Research has demonstrated that derivatives of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid can be developed into effective herbicides. These compounds have been tested for their efficacy against various weed species, showing promising results that could lead to more sustainable agricultural practices .
| Application | Description |
|---|---|
| Herbicides | Development of effective weed control agents |
| Plant Growth Regulators | Enhances crop yield and resilience |
Mechanism of Action
The mechanism of action of 2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenylacetic Acid and Substituted Derivatives
| Property | Hydroxy(phenyl)phosphorylacetic Acid | Phenylacetic Acid (CAS 103-82-2) | 2-Hydroxyphenylacetic Acid (CAS 614-75-5) | 4-Hydroxyphenylacetic Acid (CAS 156-38-7) |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₃O₅P (hypothetical) | C₈H₈O₂ | C₈H₈O₃ | C₈H₈O₃ |
| Acidic Protons | 2 (carboxyl and P-OH) | 1 (carboxyl) | 2 (carboxyl and phenolic -OH) | 2 (carboxyl and phenolic -OH) |
| Solubility | Moderate in polar solvents (due to P-OH) | Soluble in ethanol, ether | Water-soluble (polar groups) | Water-soluble |
| pKa (Carboxyl) | ~2-3 (estimated) | 4.31 | 3.8 | 4.1 |
| Synthesis | Phosphorylation of phenylacetic acid derivatives using phosphoryl chloride | Acid-catalyzed hydrolysis of benzyl cyanide | Hydrolysis of 2-hydroxyphenylacetonitrile | Microbial fermentation or chemical synthesis |
Key Differences :
- The phosphoryl group in the target compound introduces a second acidic proton (P-OH, pKa ~1-2), enhancing its acidity compared to non-phosphorylated analogs .
- Substituted hydroxyl groups (e.g., 2- or 4-hydroxyphenylacetic acids) increase water solubility but lack the chelating ability of the phosphoryl group .
Phosphorylated Analogs
Biological Activity
Hydroxy(phenyl)phosphoryl(phenyl)acetic acid is a compound of increasing interest due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a phenyl group attached to a phosphoryl moiety and a carboxylic acid functional group. Its structure can be represented as follows:
This structure suggests potential interactions with various biological molecules, including proteins and nucleic acids.
1. Antimicrobial Activity
Hydroxy(phenyl)phosphoryl(phenyl)acetic acid has shown promising antimicrobial properties. It operates through several mechanisms:
- Cell Membrane Disruption : Similar to other phosphorous-containing compounds, it may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : The compound could interfere with ribosomal function, inhibiting protein synthesis in bacteria.
2. Enzyme Modulation
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to inflammation and oxidative stress. For instance, it has been suggested that it could modulate the activity of carboxypeptidase B, influencing proteolytic processes critical in disease states such as cancer and cardiovascular disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of hydroxy(phenyl)phosphoryl(phenyl)acetic acid against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest that the compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria .
Case Study 2: Enzyme Inhibition
In a biochemical assay, hydroxy(phenyl)phosphoryl(phenyl)acetic acid was tested for its ability to inhibit carboxypeptidase B:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
The data demonstrate a dose-dependent inhibition of enzyme activity, highlighting its potential as a therapeutic agent in conditions where carboxypeptidase B is implicated .
Toxicological Profiles
Toxicological studies have indicated that hydroxy(phenyl)phosphoryl(phenyl)acetic acid exhibits low toxicity in vitro, with an IC50 value greater than 100 µM for cytotoxic effects on human cell lines. This suggests a favorable safety profile for further development .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has good bioavailability and metabolic stability, which are critical for its therapeutic application. Its half-life in plasma was observed to be approximately 4 hours in animal models .
Q & A
What are the standard synthetic routes for Hydroxy(phenyl)phosphorylacetic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The compound can be synthesized via phosphorylation of phenylacetic acid derivatives. Key methods include:
- Hydrolysis of phenylphosphonates : Reacting phenylphosphonate esters with concentrated HCl (35–37%) under reflux for 1–12 hours .
- Oxidation of phenylphosphinic acid : Industrial-scale synthesis employs oxidizing agents like hydrogen peroxide or NaOCl under controlled conditions .
- Phosphorylation via esterification : For example, esterifying hydroxy groups with chloroacetic acid derivatives, as seen in analogous syntheses of phosphorylated acetic acids .
Critical Parameters : Temperature control during reflux, stoichiometric ratios of phosphorylating agents, and pH adjustment during hydrolysis significantly impact yield.
How can researchers characterize the purity and structural integrity of Hydroxy(phenyl)phosphorylacetic acid using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use P-NMR to confirm phosphorylation (δ ~20–30 ppm for phosphonic acids) and H/C-NMR to verify phenyl and acetic acid moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., [M+H] or [M-H] ions) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 210–254 nm) quantifies purity (>98%) and identifies byproducts .
Validation : Cross-reference spectral data with computational predictions (e.g., PubChem or ECHA databases) .
What solvent systems and sample preparation protocols are recommended for improving the solubility of Hydroxy(phenyl)phosphorylacetic acid in experimental assays?
Methodological Answer:
- Solubility Optimization : Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution. Aqueous buffers (pH 7–9) enhance solubility due to the compound’s acidic groups .
- Dilution Strategy : Prepare stock solutions in DMSO (10–50 mM) and dilute into assay buffers to avoid precipitation .
Troubleshooting : If precipitation occurs, adjust pH or add co-solvents (e.g., ethanol or acetonitrile) incrementally .
How can enantiomeric resolution of Hydroxy(phenyl)phosphorylacetic acid be achieved, and what chiral stationary phases are effective?
Advanced Methodological Answer:
- Optical Resolution : Use chiral HPLC columns (e.g., Chiralpak IA or IB) with mobile phases containing hexane/isopropanol (90:10 v/v) and 0.1% trifluoroacetic acid .
- Derivatization : Convert the compound to a diastereomeric ester using a chiral reagent (e.g., (R)-(-)-α-methoxyphenylacetic acid), followed by standard chromatography .
Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction .
What strategies are employed to resolve contradictions in reported solubility or reactivity data for phosphorylated acetic acid derivatives?
Advanced Methodological Answer:
- Systematic Solvent Screening : Test solubility in a matrix of solvents (e.g., water, ethanol, THF) at varying temperatures (25–60°C) and pH (2–12) .
- Cross-Validation : Compare results from multiple analytical methods (e.g., NMR for structural confirmation vs. HPLC for purity) to identify methodological biases .
Case Study : Discrepancies in reported melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to clarify .
How can computational modeling (e.g., DFT) predict the electronic effects of the phosphoryl group on Hydroxy(phenyl)phosphorylacetic acid’s reactivity?
Advanced Methodological Answer:
- Density Functional Theory (DFT) : Calculate charge distribution at the phosphoryl oxygen to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model HOMO/LUMO orbitals .
- Mechanistic Insights : Simulate reaction pathways (e.g., hydrolysis or esterification) to identify transition states and rate-limiting steps .
Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates under varying conditions) .
What industrial-scale challenges arise in the purification of Hydroxy(phenyl)phosphorylacetic acid, and how are they mitigated?
Advanced Methodological Answer:
- Crystallization Challenges : The compound’s polarity complicates crystallization. Use antisolvent methods (e.g., adding hexane to DMSO solutions) to induce nucleation .
- Chromatography Scaling : Simulated moving bed (SMB) chromatography improves throughput for high-purity batches (>99%) .
Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of Hydroxy(phenyl)phosphorylacetic acid?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .
- Stabilization of Intermediates : Use protective groups (e.g., tert-butyl for phosphoryl OH) to prevent degradation during storage .
Documentation : Report yield losses and side reactions in open vs. closed systems to refine protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
